N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide
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Overview
Description
N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide is a complex organic compound with significant potential in various scientific fields This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with a suitable dibenzyl halide can form the oxazepine ring.
Butylation: The butyl group can be introduced via alkylation reactions, often using butyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The oxazepine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the oxazepine core might bind to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, lacking the nitro, butyl, and acetamide groups.
10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine: A similar compound without the phenylacetamide group.
N-phenylacetamide: A simpler analog without the dibenzo[b,f][1,4]oxazepine core.
Uniqueness
N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide is unique due to its combination of functional groups and the dibenzo[b,f][1,4]oxazepine core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[3-(5-butyl-9-nitro-6-oxobenzo[b][1,4]benzoxazepin-7-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-3-4-12-27-20-10-5-6-11-21(20)34-23-15-18(28(31)32)14-22(24(23)25(27)30)33-19-9-7-8-17(13-19)26-16(2)29/h5-11,13-15H,3-4,12H2,1-2H3,(H,26,29) |
InChI Key |
UWYVNMWXIYBSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
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